alpha-Furil dioxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H/b11-9+,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOZTFPIXJBLPK-WGDLNXRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Furildioxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
522-27-0 | |
| Record name | Furildioxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanedione, 1,2-di-2-furanyl-, 1,2-dioxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-2-furylethanedione dioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURILDIOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q5H47445 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Precursor Chemistry of α Furil Dioxime
Synthetic Pathways to α-Furil Dioxime Precursors
The journey to α-furil dioxime starts with the synthesis of its key precursors, furoin (B1674284) and furil (B128704). These transformations involve sophisticated catalytic methods that have been the subject of extensive research to optimize yields and promote environmentally benign processes.
Benzoin (B196080) Condensation of Furfural (B47365) to Furoin
The initial step in this synthetic sequence is the benzoin condensation of two furfural molecules to yield furoin, also known as 1,2-di(furan-2-yl)-2-hydroxyethanone. georganics.sk This carbon-carbon bond-forming reaction is a classic example of umpolung (polarity inversion) chemistry. nih.gov The reaction can be catalyzed by various means, including cyanide ions or, more recently, N-heterocyclic carbenes (NHCs). georganics.skresearchgate.net Thiamine (B1217682) (Vitamin B1) has also been shown to catalyze this transformation. georganics.skresearchgate.net
To enhance catalyst recyclability and stability, NHC precursors have been immobilized on solid supports. rsc.org Silica-anchored benzimidazolium (bim) salts have proven to be highly effective and recyclable heterogeneous catalysts for the self-condensation of furfural. rsc.orgresearchgate.net These supported catalysts, particularly those with long-chain alkyl substituents on the nitrogen atoms of the imidazole (B134444) ring, exhibit excellent activity, affording furoin in high yields. rsc.orgacs.org The mesoporous structure of the silica (B1680970) support helps to prevent catalyst leaching and ensures a uniform distribution of active sites. The catalyst can be recycled multiple times without a significant loss in activity, maintaining furoin yields of 96–99% over several cycles. rsc.orgresearchgate.net
| Catalyst Support | Pore Size (Å) | Furfural Conversion (after 1st cycle) | Furoin Selectivity | Reference |
| Davisil | 150 | >99% | 100% | researchgate.net |
| Davisil | 30 | No conversion | - | researchgate.net |
| SBA-15 | - | >99% | 100% | researchgate.net |
| HP-SAPO-5 | - | >99% | 100% | researchgate.net |
| HP-AlPO-5 | - | >99% | 100% | researchgate.net |
This table illustrates the influence of the support's pore size on the catalytic activity of anchored NHCs in the benzoin condensation of furfural.
The generation of the active NHC from its salt precursor requires a base. rsc.org 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that is frequently used for this purpose. rsc.orgrsc.org It effectively deprotonates the azolium salt to form the carbene, which then initiates the catalytic cycle. rsc.org While other bases like triethylamine (B128534) (Et3N) and potassium tert-butoxide (KOtBu) have been investigated, DBU has been shown to be an effective co-catalyst in conjunction with supported benzimidazolium catalysts. rsc.orgmdpi.com
The NHC-catalyzed benzoin condensation operates through a mechanism first proposed by Ronald Breslow in 1957. georganics.sknih.gov This mechanism involves the concept of "umpolung," or the reversal of polarity of the carbonyl carbon atom. nih.gov
Catalytic Systems: N-Heterocyclic Carbenes (NHCs)
Oxidation Processes for Furil Synthesis
Oxidation of Furoin (e.g., Thiamine and Copper Acetate (B1210297) Catalysis)
The oxidation of furoin to α-furil is a key transformation in the synthesis pathway. researchgate.net Research has demonstrated an efficient method where furoin is oxidized by a system composed of copper(II) acetate (Cu(OAc)₂) and ammonium (B1175870) nitrate (B79036) (NH₄NO₃). researchgate.net This method is part of a two-step process where furoin is first synthesized from furfuraldehyde using thiamine (Vitamin B1) as a catalyst for the acyloin condensation. researchgate.net The subsequent oxidation step is crucial for creating the 1,2-diketone structure of furil. researchgate.net The use of copper acetate provides a reliable means of achieving this oxidative dehydrogenation. researchgate.net
Table 1: Optimized Conditions for Furoin Oxidation to Furil This table summarizes optimized reaction conditions based on research findings for the oxidation of furoin.
| Parameter | Condition | Source |
| Oxidant System | Copper(II) Acetate (Cu(OAc)₂) - Ammonium Nitrate (NH₄NO₃) | researchgate.net |
| Catalyst (for Furoin Synthesis) | Thiamine (Vitamin B1) | researchgate.net |
| Starting Material | Furoin (synthesized from Furfural) | researchgate.net |
| Product | α-Furil | researchgate.net |
Condensation Reactions of Furan (B31954) Derivatives
The fundamental furan rings that constitute the backbone of α-furil dioxime are themselves products of specific cyclization reactions. While not a direct synthesis of α-furil from non-furan precursors, understanding these foundational reactions is pertinent. The Paal-Knorr synthesis, for example, is a common method that produces furan derivatives through the cyclization of 1,4-dicarbonyl compounds under acidic conditions. researchgate.net Another significant method is the Feist-Benary synthesis, which involves the reaction between 1,3-dicarbonyl compounds and α-halo ketones or aldehydes to yield functionalized furans. researchgate.net These classic organic reactions are instrumental in the broader chemistry of furan derivatives, which are the essential building blocks for more complex molecules like α-furil. researchgate.netorganic-chemistry.org
Derivatization of α-Furil Dioxime and Related Compounds
The chemical reactivity of α-furil dioxime and its precursor, α-furil, allows for the synthesis of a variety of heterocyclic and condensation products. The focus here is on the formation of imidazole and Schiff base derivatives from the related diketone, α-furil.
Formation of Imidazole Derivatives via Substitution Reactions
The 1,2-diketone structure of α-furil makes it an ideal substrate for the synthesis of imidazole derivatives. benchchem.com A prominent method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (such as α-furil), an aldehyde, and two equivalents of ammonia (B1221849). yok.gov.truobasrah.edu.iq In a typical reaction, α-furil can react with an aldehyde (like formaldehyde) and a source of ammonia (such as ammonium acetate) in a solvent like glacial acetic acid to form a 2,4,5-trisubstituted imidazole, where the 4- and 5-positions are occupied by furyl groups. benchchem.comyok.gov.tr
Formation of Schiff Bases via Condensation with Primary Amines
Schiff bases, characterized by the imine or azomethine group (-C=N-), are readily formed from the condensation of a carbonyl compound with a primary amine. dergipark.org.trekb.eg The precursor to α-furil dioxime, α-furil, possesses two carbonyl groups, allowing it to react with primary amines to form di-imine Schiff bases. benchchem.comderpharmachemica.com The reaction typically involves adding a primary amine, such as ethylenediamine (B42938) or aniline, to a solution of the diketone, often in a solvent like methanol (B129727) or ethanol. derpharmachemica.comresearchgate.net The mixture is frequently heated under reflux, sometimes with a few drops of an acid catalyst like glacial acetic acid, to drive the condensation to completion. derpharmachemica.comscirp.org This reaction is a versatile method for creating larger, more complex molecules from the α-furil scaffold. benchchem.com
Table 2: General Protocol for Schiff Base Synthesis from α-Diketones This table outlines a representative procedure for the synthesis of Schiff bases from α-diketone precursors like α-furil, based on established methods.
| Step | Procedure | Purpose | Source |
| 1. Dissolution | Dissolve the α-diketone (e.g., α-furil) in a suitable solvent (e.g., methanol). | To create a homogeneous reaction medium. | derpharmachemica.com |
| 2. Amine Addition | Slowly add a solution of the primary amine (e.g., ethylenediamine) to the diketone solution. | To initiate the condensation reaction. | derpharmachemica.com |
| 3. Catalysis | Add a few drops of an acid catalyst (e.g., glacial acetic acid). | To facilitate the dehydration step. | derpharmachemica.com |
| 4. Reaction | Stir the mixture at an elevated temperature (e.g., 80°C) for several hours. | To drive the reaction to completion. | derpharmachemica.com |
| 5. Isolation | Cool the reaction mixture and collect the resulting precipitate by filtration. | To isolate the solid Schiff base product. | derpharmachemica.com |
Coordination Chemistry of α Furil Dioxime
Ligand Properties and Chelation Abilities
As a ligand, α-furil dioxime possesses distinct characteristics that make it suitable for coordinating with metal ions. These properties are rooted in its molecular structure, which features multiple potential donor atoms and a specific stereochemistry conducive to chelation.
α-Furil dioxime functions as a classic bidentate N,N-donor ligand. scispace.comniscair.res.in In this coordination mode, the two nitrogen atoms of the vicinal oxime groups (C=N-OH) simultaneously bind to a single metal center. This chelation results in the formation of a stable five-membered ring structure, a common feature in coordination chemistry that enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands. The formation of this chelate is a key characteristic of its interaction with transition metals. niscair.res.in Kinetic studies on the substitution reactions involving platinum(II) complexes show a two-step mechanism: the initial coordination of one nitrogen atom followed by a rapid ring-closing step involving the second nitrogen atom to form the chelate. niscair.res.in
α-Furil dioxime belongs to the family of vicinal dioximes, which includes well-known ligands such as dimethylglyoxime (B607122) (dmgH₂) and 1,2-cyclohexanedionedioxime (nioxime). While they share the same functional group for chelation, the substituents on the carbon backbone—furan (B31954) rings in α-furil dioxime versus methyl groups in dimethylglyoxime—lead to differences in their electronic properties and reactivity.
Table 1: Comparison of pKa Values for Vicinal Dioximes
| Ligand | pKa Value |
| Dimethylglyoxime (L¹H) | 11.2 |
| 1,2-Cyclohexanedionedioxime (L²H) | 11.4 |
| α-Furil dioxime (L³H) | 11.5 |
Data sourced from kinetic studies of platinum(II) complexes. researchgate.net
The primary donor sites in α-furil dioxime for metal chelation are the two nitrogen atoms of the oxime groups. scispace.comniscair.res.in Infrared (IR) and X-ray crystallographic studies confirm that coordination to metals like palladium(II) and platinum(II) occurs through an N,N-bidentate mode. niscair.res.intandfonline.com This is evidenced by the appearance of stretching frequencies corresponding to the metal-nitrogen (M-N) bond in the IR spectra of the complexes and the absence of bands that would indicate coordination through the oxime oxygen. niscair.res.in
Complex Formation with Transition Metals
α-Furil dioxime forms stable complexes with a variety of transition metals, including nickel(II), platinum(II), and palladium(II). scispace.comresearchgate.net The formation of these complexes is often characterized by distinct colors, making the ligand useful in analytical chemistry for the detection and quantification of these metals.
α-Furil dioxime reacts with palladium(II) ions to form a stable, well-defined complex. tandfonline.comresearchgate.net The resulting complex, bis(α-furil dioximato)palladium(II) or [Pd(Hafdo)₂], has been synthesized and characterized extensively. tandfonline.com In this complex, two deprotonated α-furil dioxime ligands coordinate to a central palladium(II) ion.
Single-crystal X-ray diffraction studies of the [Pd(Hafdo)₂] complex have unequivocally established that the central palladium(II) atom exhibits a planar geometry. tandfonline.com The palladium atom is coordinated by the four nitrogen atoms from the two bidentate α-furil dioxime ligands, resulting in a square planar coordination environment. This arrangement is typical for d⁸ metal ions like palladium(II). The oxime oxygen atoms are involved in short intramolecular hydrogen bonds, which further stabilize the planar conformation of the complex. The individual complex molecules are stacked in the crystal lattice, with a significant Pd-Pd distance of 3.465(4) Å. tandfonline.com
Table 2: Selected Structural Data for bis(α-furil dioximato)palladium(II)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnab |
| Pd-Pd distance | 3.465(4) Å |
| Intramolecular O-O distance (Hydrogen Bond) | 2.583(4) Å |
| Geometry of Pd(II) center | Planar |
Data from single-crystal X-ray diffraction analysis. tandfonline.com
Palladium(II) Complexes
Intramolecular Hydrogen Bonding in Complexes
The formation of such hydrogen bonds is a common feature in vicinal dioxime complexes and plays a crucial role in their structural chemistry. The strength and geometry of these hydrogen bonds can be influenced by the nature of the metal ion and other ligands present in the complex.
Columnar Stack Structures and Potential for One-Dimensional Electrical Conduction
Complexes of α-furil dioxime, particularly those with a planar geometry, have the potential to form columnar stack structures. tandfonline.com In the crystal lattice of [Pd(Hafdo)₂], the complex molecules stack on top of one another along a crystallographic axis. tandfonline.com In this specific structure, adjacent molecules are rotated by 90° with respect to each other. tandfonline.com
This type of stacked arrangement is of significant interest due to its potential to exhibit one-dimensional electrical conduction. tandfonline.comresearchgate.net The conductivity in such materials is typically anisotropic, being significantly higher along the stacking axis compared to other directions. The possibility of electrical conduction arises from the overlap of orbitals of the metal centers and the conjugated ligand systems.
Metal-Metal Interactions in Stacked Complexes
In the columnar structures of α-furil dioxime complexes, the distance between adjacent metal centers is a key parameter that influences the physical properties of the material. In the palladium(II) complex, the Pd-Pd distance is 3.465(4) Å. tandfonline.com While this distance is longer than a typical covalent bond, it is short enough to suggest the possibility of weak metal-metal interactions.
These interactions, although weak, can have a significant impact on the electronic properties of the stacked complex, including its electrical conductivity and magnetic behavior. The study of metal-metal interactions in these systems is crucial for understanding and designing new materials with specific electronic functionalities.
Nickel(II) Complexes
α-Furil dioxime is a well-known reagent for the detection and determination of nickel(II). uni.edu It forms a stable, colored complex with Ni²⁺ ions, which can be used for both qualitative and quantitative analysis. uni.edumdpi.com The reaction is highly sensitive, allowing for the detection of nickel at very low concentrations. uni.edu
The nickel(II) complex with α-furil dioxime, often formulated as Ni(Hafdo)₂, typically features a square-planar coordination geometry around the nickel atom. This geometry is stabilized by the strong intramolecular hydrogen bonds between the dioxime groups. The complex is generally insoluble in water but can be extracted into organic solvents like chloroform (B151607) and 1,2-dichlorobenzene, a property utilized in solvent extraction methods for nickel separation and determination. acs.org
The formation of the nickel(II)-α-furil dioxime complex is pH-dependent, with the optimal pH range for color development and extraction being between 7.5 and 8.3. acs.org The use of α-furil dioxime immobilized in a sol-gel matrix has been explored for the development of optical sensors for nickel ion detection. mdpi.com These sensors exhibit a color change from transparent to yellow upon complexation with Ni²⁺. mdpi.com
Rhenium Complexes
α-Furil dioxime also forms complexes with rhenium. echemi.com The reaction between perrhenate (B82622) ions and α-furil dioxime in the presence of a reducing agent like tin(II) chloride leads to the formation of a rhenium complex. core.ac.uk This reaction has been utilized for the spectrophotometric determination of rhenium. core.ac.uknih.gov
In a specific analytical method, a rhenium(IV) sulphate complex acts as a catalyst in the acid hydrolysis of α-furil dioxime. nih.gov The catalytic activity is promoted by citric acid. nih.gov The acid-base properties of a synthesized rhenium complex with α-furil dioxime have been studied, revealing that the coordinated ligand can undergo acid dissociation through the elimination of a proton from the oxime group. researchgate.net The acidity constant of this complex ion has been determined using spectrophotometry and potentiometric titration. researchgate.net
Platinum(II) Complexes
The coordination chemistry of platinum(II) with α-furil dioxime has been investigated, particularly in the context of ligand substitution reactions. researchgate.netniscair.res.inniscpr.res.in These studies provide insights into the reaction mechanisms and the factors influencing the reactivity of platinum(II) complexes.
Kinetic and mechanistic studies have been performed on the substitution of aqua ligands from the complex [Pt(2,2′-bipyridine)(H₂O)₂]²⁺ by α-furil dioxime in an ethanol-water medium. researchgate.netniscair.res.inniscpr.res.in The reaction proceeds in two consecutive steps. researchgate.netniscair.res.inniscpr.res.in The first step is dependent on the concentration of the α-furil dioxime ligand, while the second step, which involves chelation, is independent of the ligand concentration. researchgate.netniscair.res.inniscpr.res.in
The rate and activation parameters for these reactions are consistent with an associative substitution mechanism. researchgate.netniscair.res.inniscpr.res.in The thermodynamic parameters, including a negative Gibbs free energy change (ΔG⁰) at all studied temperatures, support the spontaneous formation of an outer sphere association complex in the initial step of the reaction. researchgate.netniscair.res.in The final product of the reaction has been characterized as an N,N-coordinated chelate. niscair.res.in
Formation of Five-Membered Ring Structures
α-Furil dioxime acts as a bidentate chelating agent, meaning it binds to a central metal atom through two of its donor atoms to form a ring structure known as a chelate. allen.inlibretexts.org In the case of α-furil dioxime, the two nitrogen atoms of the oxime groups coordinate to the metal ion. researchgate.net This coordination results in the formation of a stable five-membered chelate ring. doubtnut.com
The general structure of a metal complex with a five-membered ring formed by a dioxime ligand is a recurring motif in coordination chemistry. researchgate.net
Influence of pH on Reaction Kinetics
The pH of the reaction medium can significantly influence the kinetics of complex formation with α-furil dioxime. Studies have shown that the rate of reaction can vary with changes in pH. For instance, in the reaction of α-furil dioxime with certain platinum(II) complexes, the reaction rate was observed to increase as the pH was raised from 3.0 to 5.0. niscair.res.in
This pH dependence can be attributed to the deprotonation of the ligand or the aqua ligand on the metal complex. nih.gov For α-furil dioxime, the oxime groups have acidic protons. The deprotonation of one of these protons can enhance the nucleophilicity of the ligand, making it a better electron-pair donor and thus accelerating the rate of substitution. In the context of nickel complexation, the maximum absorbance, indicating peak complex formation, was observed at a pH of 9.0. nih.gov This is because the deprotonation of α-furil dioxime at higher pH favors the formation of the complex with the positively charged Ni²⁺ ion. nih.gov Similarly, for an optical sensor utilizing α-furil dioxime for Ni²⁺ detection, the optimal response was found at a pH of 8.5. mdpi.com Below this pH, the absorbance decreased due to the protonation of the ligand, while at higher pH, the formation of nickel hydroxide (B78521) complexes reduced the availability of Ni²⁺ ions for complexation with the dioxime. mdpi.com
The effect of pH on reaction rates underscores the importance of controlling this parameter in synthetic procedures and kinetic investigations involving α-furil dioxime.
Cobalt(II) Complexes
α-Furil dioxime forms stable complexes with cobalt(II). The synthesis and characterization of these complexes have been a subject of interest, revealing details about their structure and properties.
Typically, cobalt(II) complexes with dioximes can adopt various geometries, including octahedral and square planar. researchgate.net In the case of α-furil dioxime, it has been utilized as a complexing agent for the determination of cobalt, often in the presence of other metals like nickel and zinc. capes.gov.bracs.org The formation of the Co(II)-α-furil dioxime complex is central to these analytical methods.
Spectroscopic studies, including UV-Visible spectroscopy, are employed to characterize these complexes. um.edu.my The magnetic properties of Co(II) complexes often indicate a high-spin state with unpaired electrons. um.edu.mycore.ac.uk The synthesis of these complexes can be achieved by reacting a cobalt(II) salt, such as cobalt(II) nitrate (B79036), with α-furil dioxime in a suitable solvent. semanticscholar.orgcsuohio.edu The resulting complexes can have different stoichiometries and coordination geometries depending on the reaction conditions and the presence of other ligands. researchgate.netrsc.org For example, in some reported structures of Co(II) complexes with other dioximes, the metal center is in an octahedral environment, with two dioxime ligands occupying the equatorial plane and two other ligands, such as water molecules, in the axial positions. researchgate.net
Spectroscopic Characterization and Elucidation of α Furil Dioxime and Its Complexes
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are powerful analytical methods that probe the vibrational modes of molecules. tanta.edu.eg By analyzing the absorption of infrared radiation, specific functional groups and structural features within a molecule can be identified. libretexts.org These techniques have been instrumental in characterizing α-furil dioxime and its metal complexes. nih.govnist.gov
Vibrational Analysis of Oximic and Furyl Groups
The IR spectrum of α-furil dioxime exhibits characteristic absorption bands corresponding to its constituent oximic (C=N-OH) and furyl groups. The stretching vibration of the C=N bond in the oxime group is typically observed in the IR spectrum. For instance, in a sol-gel matrix, a peak at 1635 cm⁻¹ has been attributed to the C=N stretching of the α-furil dioxime reagent. researchgate.netmdpi.com
The furyl groups also present distinct vibrational modes. The vibrations associated with the furan (B31954) rings contribute to the complexity of the fingerprint region of the spectrum, which lies between 1200 and 700 cm⁻¹. libretexts.org This region contains a multitude of bands arising from C-C and C-O single bond stretches, as well as C-H bending vibrations. libretexts.org
Identification of Intramolecular Hydrogen Bonds through Spectral Signatures
A significant feature of α-furil dioxime's structure is the presence of intramolecular hydrogen bonds. These bonds, formed between the hydroxyl group of one oxime and the nitrogen atom of the adjacent oxime, can be identified through specific spectral signatures in IR spectroscopy. tandfonline.commdpi.com The presence of hydrogen bonding typically leads to a broadening and a shift to lower wavenumbers (red shift) of the O-H stretching vibration band. mdpi.comlibretexts.org In a palladium(II) complex of α-furil dioxime, the oxime oxygen atoms are involved in a short intramolecular hydrogen bond. tandfonline.com
Vibration Analysis in Metal-Complex Formation (e.g., N-O-H vibrations)
Upon complexation with a metal ion, such as nickel(II), the vibrational spectrum of α-furil dioxime undergoes noticeable changes. The formation of a Ni-FDO complex suggests a vibration of the N-O-H group. researchgate.netresearchgate.net In one study, the hydrolysis of the precursor tetraethoxysilane (TEOS) formed a Si-OH group, indicated by a band at 3425 cm⁻¹, which shifted to 3464 cm⁻¹ upon complexation, suggesting the involvement of N-O-H vibrations in the formation of the Ni-FDO complex. mdpi.com These spectral shifts provide evidence of the coordination of the ligand to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. tcichemicals.comtcichemicals.com It is particularly useful for determining the connectivity of atoms and elucidating the electronic environment of nuclei such as ¹H and ¹³C.
¹H NMR Spectroscopic Studies (e.g., Chemical Shifts of Bridging Protons)
¹H NMR spectroscopy is a key tool for studying the protons within a molecule. In the context of α-furil dioxime and its complexes, the chemical shift of the bridging protons involved in intramolecular hydrogen bonds is of particular interest. tandfonline.com The presence of hydrogen bonding can cause a downfield shift (to higher ppm values) of the proton resonance due to decreased shielding. libretexts.orgnih.gov Studies on metal complexes of α-amino oximes have reported on the chemical shifts of these bridged protons. tandfonline.com For instance, in certain hydrogen-bonded systems, the chemical shifts of bridging protons can be observed at very low fields, around 17 ppm. nih.gov
¹³C NMR Spectroscopic Studies
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. libretexts.orgnih.gov The chemical shifts of the carbon atoms in the furyl rings and the oxime groups of α-furil dioxime can be assigned to provide a complete structural picture. The charge distribution within the molecule, which can be influenced by the oxime groups, affects the ¹³C chemical shifts. researchgate.net For example, density functional theory (DFT) calculations have shown that the charge density at the carbon atoms C3 and C8 is higher than at other ring carbons due to the effect of the oxime group, which would be reflected in the ¹³C NMR spectrum. researchgate.net
Table of Spectroscopic Data for α-Furil Dioxime and its Complexes
| Spectroscopic Technique | Functional Group / Feature | Observed Value/Range (cm⁻¹ or ppm) | Reference |
| FTIR | C=N Stretch | 1635 cm⁻¹ | researchgate.netmdpi.com |
| FTIR | N-O-H Vibration (in Ni complex) | Shift from 3425 cm⁻¹ to 3464 cm⁻¹ | mdpi.com |
| ¹H NMR | Bridging Protons (in H-bonds) | ~17 ppm | nih.gov |
¹⁵N NMR Spectroscopic Studies
While ¹H and ¹³C NMR are commonly used to confirm the structure of vic-dioximes, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms of the oxime groups, which are fundamental to the compound's chelating properties. researchgate.netnih.gov Studies on various vic-dioximes demonstrate the utility of this technique in characterizing the electronic environment of the nitrogen atoms. researchgate.netnih.gov For instance, in related aminoglyoxime compounds, the signals for the oxime nitrogen atoms can be clearly distinguished from other nitrogen atoms within the molecule, such as those in amino groups. nih.gov However, specific ¹⁵N NMR spectroscopic data for α-furil dioxime were not available in the reviewed literature. The application of this technique would be valuable in precisely determining the chemical shifts of its oxime nitrogens, offering deeper insight into the electronic structure and coordination behavior of the molecule.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a crucial tool for studying the electronic transitions within α-furil dioxime and its metal complexes, as well as for monitoring the formation and stability of these complexes in solution.
Electronic Absorption Characteristics of α-Furil Dioxime and Its Metal Complexes
The electronic spectrum of α-furil dioxime and its complexes is characterized by absorption bands corresponding to various electron transitions. The free ligand typically exhibits absorptions due to π-π* and n-π* transitions within its aromatic furan rings and C=N oxime groups. Upon complexation with a metal ion, new absorption bands may appear, or existing bands may shift, due to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal center. libretexts.org
In a kinetic study involving the reaction of a platinum(II) aqua complex, cis-[Pt(pipen)(H₂O)₂]²⁺, with α-furil dioxime, the progress of the reaction was monitored by observing the development of a peak at 290 nm, where the spectral difference between the reactant and the product complex was significant. ias.ac.in Another study on the substitution reaction of the [Pt(bpy)(H₂O)₂]²⁺ complex with α-furil dioxime (referred to as L3H) also followed the formation of the product complex by monitoring the change in absorbance. The spectra showed a clear difference between the starting platinum complex and the final product formed with α-furil dioxime. niscair.res.inresearchgate.net
| Compound / System | Monitored Wavelength (λ) | Reference |
|---|---|---|
| Product of cis-[Pt(pipen)(H₂O)₂]²⁺ and α-Furil Dioxime | 290 nm | ias.ac.in |
| Product of [Pt(bpy)(H₂O)₂]²⁺ and α-Furil Dioxime | Development of new spectral features compared to starting complex | niscair.res.inresearchgate.net |
Studies of Absorbance Responses and Complex Stability
The change in absorbance over time or in response to varying chemical environments (like pH or concentration) provides critical data on the kinetics and stability of complex formation.
Kinetic studies on the substitution of aqua ligands from platinum(II) complexes by α-furil dioxime have shown that the reaction proceeds through two distinct consecutive steps. niscair.res.inresearchgate.net The first, faster step is dependent on the ligand concentration, while the second, slower step corresponds to the ring-closure (chelation) of the dioxime ligand around the platinum center. niscair.res.inresearchgate.net The stability of the formed complex can be inferred from these kinetic parameters.
In the development of a colorimetric sensor for nickel(II) ions, a sol-gel membrane doped with α-furil dioxime was used. researchgate.net The sensor's response was quantified by the change in color, which is directly related to the absorbance. The linear range for nickel detection was found to be between 0.10 to 2.8 ppm, demonstrating a clear and predictable relationship between the metal ion concentration and the absorbance response. researchgate.net The study also determined that the complex formation was completed within 20 seconds. researchgate.net Such methods rely on the formation of a stable metal-dioxime complex that results in a measurable change in the system's electronic absorption. researchgate.net
| System | Key Finding | Methodology | Reference |
|---|---|---|---|
| [Pt(bpy)(H₂O)₂]²⁺ + α-Furil Dioxime | Reaction proceeds in two consecutive steps (fast initial binding, slow chelation). | Stopped-flow Spectrophotometry | niscair.res.inresearchgate.net |
| Ni(II) Sensor with α-Furil Dioxime | Linear absorbance response to Ni(II) concentration (0.10-2.8 ppm). | Colorimetric Quantification (RGB values) | researchgate.net |
| Ni(II) Sensor with α-Furil Dioxime | Complex formation is rapid, completed within 20 seconds. | Colorimetric Quantification | researchgate.net |
Raman Spectroscopy
Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules. It is particularly useful for studying changes in molecular structure and bonding under different conditions, such as high pressure.
Vibrational Changes Under High-Pressure Conditions
The application of high pressure can induce significant changes in the crystal structure and molecular conformation of a compound, which are reflected in its Raman spectrum. These changes can include the shifting of Raman bands, the appearance or disappearance of modes, and peak splitting or merging, often indicating a phase transition. mdpi.comscielo.org.mx While high-pressure Raman spectroscopy has been used to study pressure-induced phase transitions and polymerization in a variety of molecular crystals, including the related compound α-furil, specific studies on the vibrational changes of α-furil dioxime under high-pressure conditions were not found in the reviewed literature. nih.govresearchgate.netrsc.org
Computational and Theoretical Investigations of α Furil Dioxime
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical properties of molecules. researchgate.netresearchgate.netikm.org.my DFT calculations for α-furil dioxime are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d), to approximate the complex interactions within the molecule. researchgate.netresearchgate.net These studies provide a foundational understanding of the molecule's behavior, from its three-dimensional shape to its electronic landscape. researchgate.netresearchgate.net
A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. researchgate.netarxiv.org For α-furil dioxime, geometry optimization is conducted without symmetry constraints to ensure a true minimum on the potential energy surface is located. researchgate.net This process involves iterative calculations of forces on the atoms until they are minimized, resulting in a precise prediction of bond lengths, bond angles, and dihedral angles. researchgate.netbhu.ac.in The optimized geometry serves as the basis for all subsequent calculations of the molecule's properties. researchgate.net DFT methods are favored for this purpose due to their favorable balance of computational cost and accuracy. google.com
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-N | Data not available | |
| N-O | Data not available | |
| Bond Angle | O-C-C | Data not available |
| C-C-N | Data not available | |
| Dihedral Angle | O-C-C-N | Data not available |
The arrangement of electrons within a molecule dictates its chemical behavior. DFT calculations provide a detailed picture of the electronic structure of α-furil dioxime, including the energies and distributions of its frontier molecular orbitals. researchgate.netresearchgate.net
The Highest Occupocupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO, as an electron donor, represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to receive an electron. researchgate.net In α-furil dioxime, the HOMO is observed to be spread across the entire molecule with significant π-bonding character. researchgate.net Similarly, the LUMO is also distributed over the molecule and exhibits considerable anti-bonding π-character. researchgate.net
The energies of these orbitals are critical indicators of the molecule's reactivity. researchgate.net For α-furil dioxime, DFT calculations at the B3LYP/6-31G(d) level have determined the HOMO energy to be approximately -0.218 to -0.244 atomic units (a.u.) and the LUMO energy to be around -0.0111 to -0.134 a.u. researchgate.net The negative values of these energies indicate that the molecule is stable. researchgate.net
Table 2: Calculated Frontier Orbital Energies for α-Furil Dioxime
| Molecular Orbital | Energy (a.u.) |
| HOMO | -0.218 to -0.244 researchgate.net |
| LUMO | -0.0111 to -0.134 researchgate.net |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For α-furil dioxime, the HOMO-LUMO energy gap has been calculated to be 0.16131 a.u., which indicates the possibility of charge transfer interactions occurring within the molecule. researchgate.net This intramolecular charge transfer is a key aspect of its electronic behavior. researchgate.netijarset.com
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. researchgate.netscm.com These values can be calculated from the energies of the frontier orbitals, where IP is related to the HOMO energy and EA is related to the LUMO energy. ijarset.comekb.eg
Calculations for α-furil dioxime have been performed to determine both adiabatic and vertical ionization potentials and electron affinities. researchgate.net The adiabatic values correspond to the energy difference between the neutral and ionic species in their respective optimized geometries, while vertical values are calculated at the geometry of the neutral molecule. researchgate.net A large adiabatic ionization potential (AIP) suggests a high tendency for the molecule to donate electrons. researchgate.net Conversely, a small tendency to accept electrons is inferred from the calculated electron affinity values. researchgate.net
Table 3: Calculated Ionization Potential and Electron Affinity for α-Furil Dioxime
| Parameter | Definition | Calculated Value (eV) |
| Adiabatic Ionization Potential (AIP) | Ecation(opt) - Eneutral(opt) researchgate.net | Data not available |
| Vertical Ionization Potential (VIP) | Ecation - Eneutral(opt) researchgate.net | Data not available |
| Adiabatic Electron Affinity (AEA) | Eneutral(opt) - Eanion(opt) researchgate.net | Data not available |
| Vertical Electron Affinity (VEA) | Eneutral(opt) - Eanion researchgate.net | Data not available |
The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. Understanding this distribution is crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Natural Bond Orbital (NBO) analysis is used to calculate the atomic charges on each atom of α-furil dioxime. researchgate.net These calculations have revealed that the hydrogen atoms of the oxime groups (H23 and H24) possess the highest positive charges, while the oxygen atoms of the oxime groups (O21 and O22) and the furan (B31954) rings (O1 and O9) carry the most significant negative charges. researchgate.net The carbon atoms attached to the oxime groups (C3 and C8) also exhibit a notable positive charge. researchgate.net This charge distribution highlights the most probable sites for metal ion binding, which are the negatively charged oxygen atoms. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.netuni-muenchen.de In the MEP map of α-furil dioxime, regions of negative potential (typically colored red) are located over the electronegative oxygen atoms, indicating these are the sites susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms. bhu.ac.inresearchgate.net The MEP analysis confirms that the oxygen atoms are the most likely sites for interaction with positively charged species. researchgate.net
Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis
Identification of Potential Binding Sites for Metal Ions
Theoretical calculations are crucial for identifying the regions within the α-Furil dioxime molecule that are most likely to interact with metal ions. The analysis of the molecule's electronic characteristics, such as atomic charges and molecular electrostatic potential (MEP), reveals the most probable binding sites.
Studies using DFT at the B3LYP/6-31G(d) level of theory, combined with Natural Bond Orbital (NBO) analysis, have determined the charge distribution across the α-Furil dioxime molecule. researchgate.net This analysis indicates that specific oxygen atoms carry the highest negative charges. researchgate.net Specifically, the oxygen atoms of the oxime groups (O21 and O22) and the furan rings (O1 and O9) are the most electron-rich regions. researchgate.net The calculated negative charges on these atoms suggest they are the most probable sites for coordinating with positively charged metal ions. researchgate.netresearchgate.net
The Molecular Electrostatic Potential (MEP) map further corroborates this finding. researchgate.netresearchgate.net In an MEP map, electron-rich areas, which are susceptible to electrophilic attack (and thus attractive to metal ions), are typically colored red. For α-Furil dioxime, these negative potential regions are distinctly located over the oxygen atoms, confirming them as the primary interaction sites for metal chelation. researchgate.netresearchgate.net This strong chelating ability is a key feature of α-Furil dioxime, making it valuable in analytical chemistry for the detection and quantification of metal ions. chemimpex.com
Table 1: Calculated Atomic Charges and Potential Metal Binding Sites in α-Furil Dioxime
| Atom | Calculated Charge (NBO analysis) | Implication |
|---|---|---|
| Oxime Oxygen (O21, O22) | -0.538 | Primary binding site for metal ions researchgate.net |
| Furan Oxygen (O1, O9) | -0.489 | Secondary binding site for metal ions researchgate.net |
| Hydrogen (H23, H24) | +0.484 | Highest positive charge researchgate.net |
Dipole Moment Calculations
Table 2: Calculated Dipole Moment of α-Furil Dioxime
| Compound | Calculation Method | Dipole Moment (Debye) | Source |
|---|---|---|---|
| α-Furil dioxime | B3LYP/6-31G(d) | 3.064 | researchgate.netresearchgate.net |
Prediction of Chemical Reactivity and Inhibitory Efficacy
Quantum chemical parameters derived from computational studies, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental in predicting the chemical reactivity of a molecule. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net
For α-Furil dioxime, the HOMO-LUMO energy gap has been calculated to be 0.16131 atomic units (a.u.). researchgate.net A smaller gap generally implies higher reactivity. researchgate.net Furthermore, a high value for the Adiabatic Ionization Potential (AIP) suggests a strong tendency for the molecule to donate electrons, which is a key aspect of its reactivity. researchgate.net The energies of the HOMO and LUMO orbitals for α-Furil dioxime complexes are negative, which points to the stability of these compounds. researchgate.net
These reactivity descriptors are also used to predict the potential of a molecule to act as an inhibitor, for example, in corrosion processes. aljest.netkenkyugroup.orgcerist.dz The ability of a molecule to donate electrons to a metal surface is a key mechanism in corrosion inhibition. The calculated electronic properties of α-Furil dioxime, such as its tendency to donate electrons, suggest its potential as an effective inhibitor. researchgate.net Its reactivity has been experimentally demonstrated in substitution reactions with platinum(II) complexes, highlighting its ability to form stable products. ias.ac.in
Quantum Chemical Descriptors and Their Correlation with Experimental Data
Quantum chemical descriptors are numerical values derived from the theoretical calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors include electronegativity, hardness, softness, and electrophilicity, which can be correlated with experimentally observed behaviors. cerist.dz
For instance, DFT-based molecular overview of α-Furil dioxime has been successfully used to develop a sensitive electrochemical method for palladium determination. researchgate.net The theoretical predictions about its binding and electronic properties align well with the experimental results from square wave adsorptive stripping voltammetry. researchgate.net Hard molecules are associated with a large HOMO-LUMO gap, while soft molecules have a smaller gap. researchgate.netcerist.dz The correlation between these calculated descriptors and experimental outcomes validates the computational models and provides a deeper understanding of the molecule's chemical nature. ikm.org.my
Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites
The Fukui function is a key concept in Density Functional Theory used to describe chemical reactivity at a local, atom-specific level. scm.com It helps in identifying which atoms in a molecule are most susceptible to either an electrophilic attack (donating electrons) or a nucleophilic attack (accepting electrons). aljest.netscm.com The function is calculated based on the change in electron density when an electron is added to or removed from the molecule. scm.com
For α-Furil dioxime, the sites for electrophilic and nucleophilic attack can be predicted using Molecular Electrostatic Potential (MEP) maps, which are related to the Fukui function. researchgate.netresearchgate.net
Electrophilic Attack: The regions with the most negative electrostatic potential (electron-rich areas, typically colored red in MEP maps) are the most likely sites for an electrophilic attack. In α-Furil dioxime, these sites are located over the oxygen atoms. researchgate.netresearchgate.net
Nucleophilic Attack: Conversely, regions with positive electrostatic potential (electron-poor areas, colored blue) are the preferred sites for a nucleophilic attack. researchgate.net
This analysis is crucial for understanding the reaction mechanisms involving α-Furil dioxime, such as its complexation with metal ions, where the metal acts as an electrophile attacking the electron-rich oxygen atoms. researchgate.netresearchgate.net
Local Softness Indices
Local softness (s) is another descriptor derived from the Fukui function (f) and the global softness (S) of the molecule (s = S * f). scm.com It provides a more quantitative measure of the reactivity of specific atomic sites within the molecule. aljest.netkenkyugroup.org A higher value of local softness at a particular atom indicates a higher reactivity of that site. cerist.dz
The local softness indices are used to compare the propensity of different sites within the molecule for electrophilic and nucleophilic attacks. kenkyugroup.org
Local Softness for Nucleophilic Attack (s+) : This index identifies the most favorable sites for accepting an electron.
Local Softness for Electrophilic Attack (s-) : This index identifies the most favorable sites for donating an electron.
By calculating these indices for each atom in α-Furil dioxime, one can rank the reactivity of the potential binding sites, providing a more refined prediction than from atomic charges or MEP alone. This detailed analysis is instrumental in predicting how the molecule will interact and react in various chemical environments. aljest.netkenkyugroup.org
Crystallographic Studies of α Furil Dioxime and Its Metal Complexes
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice structure of crystalline substances. It reveals detailed data on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. scribd.com
Determination of Crystal Packing and Molecular Conformation
The crystal structure of α-furil, the precursor to α-furil dioxime, has been reported to be in the orthorhombic space group Fdd2 at ambient pressure. nih.gov The arrangement of molecules in the crystal lattice, or crystal packing, is crucial in understanding the intermolecular interactions that stabilize the solid-state structure. Studies on related dioxime complexes, such as a palladium(II) complex of α-furil dioxime, reveal a columnar stack structure where complex molecules are stacked along a crystallographic axis. tandfonline.com In this specific palladium complex, adjacent molecules are rotated 90° with respect to each other. tandfonline.com
Characterization of Bond Lengths and Angles
X-ray crystallography allows for the precise measurement of bond lengths and angles within a molecule. scribd.com For instance, in a palladium(II) complex of α-furil dioxime, the Pd-Pd distance in the columnar stack is 3.465(4) Å. tandfonline.com The two oxygen atoms of the planar furan (B31954) groups are separated by 2.686(4) Å, and the furan rings are oriented at an angle of 46.7° to each other. tandfonline.com In related dioxime compounds like benzil (B1666583) dioxime, the C=N bond lengths are found to be approximately 1.292 Å to 1.296 Å, confirming their double bond character. researchgate.net
Structural Elucidation of Metal-Dioxime Complexes
α-Furil dioxime is a well-known chelating agent, forming stable complexes with various transition metals. chemimpex.com X-ray diffraction has been instrumental in determining the geometry of these complexes. For example, a palladium(II) complex with α-furil dioxime, [Pd(Hafdo)₂], was synthesized and its structure elucidated. tandfonline.com The study revealed that the central palladium atom has a planar geometry. tandfonline.com The synthesis and characterization of other metal complexes with dioximes, such as those of platinum(II), have also been reported, often exhibiting a distorted square planar geometry. researchgate.net
Analysis of Intramolecular Hydrogen Bonding Geometries (e.g., O-O Distance)
A significant feature of many metal-dioxime complexes is the presence of intramolecular hydrogen bonds. In the palladium(II) complex of α-furil dioxime, a short intramolecular hydrogen bond exists between the oxime oxygen atoms, with an O-O distance of 2.583(4) Å. tandfonline.com The strength of a hydrogen bond is often correlated with the distance between the donor and acceptor atoms; shorter distances generally indicate stronger bonds. researchgate.netmdpi.com Extremely strong O-H···O hydrogen bonds can have O···O distances around 2.4 Å. researchgate.netmdpi.com
High-Pressure Crystallography
High-pressure crystallography investigates the effects of pressure on the crystal structure of materials, often revealing new phases and chemical behaviors. nih.gov
Pressure-Induced Phase Transitions
When subjected to high pressure, materials can undergo phase transitions, transforming into different crystal structures. rsc.orgaps.org Studies on α-furil have shown that it undergoes a pressure-induced phase transition. nih.gov Upon compression, new diffraction peaks emerge, indicating a change in the crystal structure. nih.gov At approximately 1.6 GPa, α-furil transforms to a photoactive trans-planar conformation, which was previously a theoretical hypothesis. nih.gov This high-pressure phase facilitates a topochemical-like Diels-Alder cycloaddition reaction between the furan rings upon further compression. nih.gov
Interactive Data Table: Crystallographic Data for a Palladium(II) α-Furil Dioxime Complex
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnab |
| a (Å) | 6.930(3) |
| b (Å) | 14.286(2) |
| c (Å) | 19.837(4) |
| Pd-Pd distance (Å) | 3.465(4) |
| Intramolecular O-O distance (Å) | 2.583(4) |
| Furan Ring Angle (°) | 46.7 |
Formation of Trans-Planar Conformations
The conformation of α-furil and its derivatives is a critical factor in their chemical and physical properties. While many 1,2-diketone systems are non-planar due to steric hindrance, α-furil can adopt a planar conformation under certain conditions.
Theoretical studies have indicated that a free molecule of α-furil with a dihedral angle of 180° (a trans-planar conformation) is very close in energy to its global minimum energy state (156.1° dihedral angle). nih.gov However, stabilization effects from crystal packing result in a smaller, non-planar dihedral angle in its ambient-pressure crystalline form. nih.gov
Recent high-pressure studies have experimentally validated the existence of a trans-planar conformation. When subjected to pressure of approximately 1.6 GPa, α-furil undergoes a phase transition from its standard orthorhombic Fdd2 phase to a monoclinic P2₁/n phase. nih.gov This high-pressure phase is characterized by a planarization of the molecule. nih.gov This pressure-induced planarization to a trans-planar phase had been theorized in previous photochemical studies of 1,2-dicarbonyl systems but had not been experimentally observed until this research. nih.gov
In its metal complexes, a planar geometry is also evident. For instance, in a palladium(II) complex with α-furil dioxime, [Pd(Hafdo)₂], the central palladium atom exhibits a planar coordination geometry. tandfonline.com This enforced planarity is a common feature in square-planar metal complexes of dioximes.
The crystallographic parameters for the high-pressure trans-planar phase of α-furil are detailed in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 14.586(5) Å |
| b | 7.0535(14) Å |
| c | 3.4512(6) Å |
| β | 93.132(6)° |
| Pressure | 1.6 GPa |
| Crystallographic data for the high-pressure trans-planar phase of α-furil. nih.gov |
Influence of Crystal Packing on Reactivity
The arrangement of molecules within the crystal lattice, known as crystal packing, has a profound effect on the reactivity of α-furil. The formation of the trans-planar conformation, in particular, creates a crystal structure that facilitates specific chemical reactions.
The improved packing efficiency of the trans-planar structure reduces the cell volume and results in closely overlapping molecular stacks. nih.gov This stacking arrangement is crucial for enabling topochemical-like reactions, where the reactivity is controlled by the geometry of the crystal lattice. nih.gov In the case of the high-pressure trans-planar phase of α-furil, the close packing allows for [4+2] Diels-Alder cycloaddition reactions to occur between the furan rings of adjacent molecules upon further compression above 8.5 GPa. nih.gov This controlled reaction pathway leads to the formation of a highly ordered, double-core nanothread polymer. nih.gov
The significance of crystal packing and isomeric forms on reactivity is also observed in related compounds. For example, different isomers of benzildioxime, a structurally similar compound, yield different products when reacting with nickel ions. iupac.org This highlights how the specific arrangement and conformation of molecules in the solid state can dictate the outcome of a chemical reaction. The crystal packing of the palladium(II) complex of α-furil dioxime also shows a distinct columnar stack structure where molecules are stacked along a crystallographic axis, a feature often associated with materials exhibiting one-dimensional electrical conduction properties. tandfonline.com
| Compound | Crystal System | Space Group | Key Packing Feature | Resulting Reactivity/Property |
| α-Furil (High-Pressure Phase) | Monoclinic | P2₁/n | Closely overlapping molecular stacks. nih.gov | Topochemical-like Diels-Alder cycloaddition reactions. nih.gov |
| Palladium(II) α-furil dioxime complex | Orthorhombic | Pnab | Columnar stacking with Pd-Pd distance of 3.465(4) Å. tandfonline.com | Potential for one-dimensional electrical conduction. tandfonline.com |
| Influence of Crystal Packing on Reactivity and Properties. |
Electrochemical Behavior and Applications of α Furil Dioxime
Voltammetric Techniques
Voltammetry, a category of electroanalytical methods, is used to investigate the electrochemical behavior of substances. In the context of α-furil dioxime, techniques such as square wave adsorptive stripping voltammetry (SWCSV) and cyclic voltammetry (CV) have been employed to study its interactions with metal ions and their subsequent electrochemical detection or deposition.
Square Wave Adsorptive Stripping Voltammetry (SWCSV)
Square wave adsorptive stripping voltammetry is a highly sensitive electrochemical technique for the determination of trace metals. It involves a preconcentration step where the target analyte is adsorbed onto the electrode surface, followed by a stripping step where the adsorbed species is electrochemically measured. The use of a square wave potential waveform enhances the sensitivity of the measurement.
A sensitive method for determining palladium has been developed using SWCSV with α-furil dioxime as a complexing agent. researchgate.net The procedure utilizes a hanging mercury drop electrode (HMDE) in an ammonia (B1221849) buffer solution (0.1 M NH₄Cl/NH₄OH). researchgate.net The α-furil dioxime forms a complex with palladium(II) ions, which then adsorbs onto the HMDE. The subsequent stripping step involves the reduction of the adsorbed complex, producing a current signal proportional to the palladium concentration. This method has been successfully applied to the determination of palladium in spiked tap water samples. researchgate.net Under optimal conditions, a linear calibration plot was achieved for palladium concentrations ranging from 5 to 90 ng/ml, with a detection limit as low as 0.029 ng/ml. researchgate.net
To achieve the highest sensitivity and accuracy in the determination of palladium, several electrochemical and experimental parameters were systematically optimized. researchgate.net
pH: The influence of pH on the peak current of the Pd-α-FD complex was studied in the range of 8.5 to 10.0. The optimal response was obtained at a pH of 9.7. researchgate.net
Ligand Concentration: The concentration of α-furil dioxime was found to significantly affect the sensitivity of palladium determination. The peak current was studied over a ligand concentration range of 5x10⁻⁶ mol l⁻¹ to 3x10⁻⁴ mol l⁻¹. A concentration of 3x10⁻⁴ mol l⁻¹ was selected as the optimal concentration for further experiments. researchgate.net
Accumulation Potential and Time: The effect of the accumulation potential was investigated, and a potential of -0.15V was chosen as the optimal value. The accumulation time, during which the complex is adsorbed onto the electrode, was also optimized. An accumulation time of 60 seconds was selected for the analysis. researchgate.net
Scan Rate, Frequency, and Pulse Height: The parameters of the square wave waveform were also optimized. A scan rate, frequency of 50 Hz, and a pulse height (amplitude) of 20 mV were identified as providing the best response. researchgate.net
| Parameter | Optimized Value |
| pH | 9.7 |
| Ligand Concentration | 3x10⁻⁴ mol l⁻¹ |
| Accumulation Potential | -0.15 V |
| Accumulation Time | 60 s |
| Frequency | 50 Hz |
| Amplitude | 20 mV |
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The potential is swept in one direction and then reversed, allowing for the study of both reduction and oxidation processes.
Cyclic voltammetry has been instrumental in understanding the influence of α-furil dioxime on the electrochemical nucleation and growth of metals like cobalt. researchgate.netnsf.gov In these studies, the addition of furil (B128704) dioxime to the electrochemical bath was found to affect the deposition process of cobalt on a substrate. researchgate.netnsf.gov The presence of furil dioxime can lead to the formation of Co²⁺-furil dioxime chelates. researchgate.netnsf.gov The reduction of these chelates, along with free Co²⁺ ions, plays a role in the nucleation and subsequent growth of the cobalt film. researchgate.netnsf.gov Potentiostatic current transient experiments have shown that both adsorption processes and side reactions significantly impact cobalt nucleation in the presence of furil dioxime. researchgate.net
Chronoamperometry and Galvanostatic Studies
Chronoamperometry and galvanostatic studies have been instrumental in understanding the influence of α-furil dioxime (FD) on the electrochemical deposition of metals, particularly cobalt. Research on the nucleation and growth of cobalt on thin seed layers in the presence of FD has revealed significant effects on the deposition process. researchgate.net
Cyclic voltammetry, chronoamperometry, and galvanostatic nucleation studies were employed to investigate the effects of FD on the cobalt nucleation process. researchgate.net A notable finding is the potential-dependent suppression effect exerted by FD on cobalt deposition. researchgate.netua.edu At lower potentials, FD suppresses the deposition, but a breakdown of this suppression occurs at higher potentials, leading to a hysteresis in the cyclic voltammogram. researchgate.net
Potentiostatic current transient experiments (chronoamperometry) showed that both side reactions and adsorption processes significantly affect cobalt nucleation. researchgate.net The analysis of these current transients allowed for the deconvolution of individual contributions from the adsorption process, the Co nucleation process, and side reactions. researchgate.net These studies also helped in modeling the nucleation behavior, indicating that both progressive and instantaneous nucleation of cobalt occur, depending on the FD concentration and the applied potential. researchgate.net Galvanostatic studies further substantiated the suppression effect of FD on the cobalt deposition process. researchgate.net The stronger suppression effect of α-furil dioxime compared to other dioximes like dimethylglyoxime (B607122) is attributed to the higher stability constant of its complex with Co²⁺. nsf.gov
Table 1: Experimental Conditions for Chronoamperometric Studies of Cobalt Nucleation with α-Furil Dioxime Data derived from research on the influence of furil dioxime on cobalt electrochemical nucleation and growth. researchgate.net
| Parameter | Value/Condition |
| Techniques Used | Cyclic Voltammetry, Chronoamperometry, Galvanostatic Deposition |
| Working Electrode | Si coupons with Co (5 nm, CVD) on TiN (5 nm, CVD) |
| Counter Electrode | Cobalt foil |
| Reference Electrode | Saturated Calomel Electrode (SCE) |
| Electrolyte | 0.01 M Cobalt solution |
| α-Furil Dioxime (FD) Conc. | 0 ppm, 10 ppm, 100 ppm, 300 ppm, 500 ppm |
| Potentials Applied | Ranged from -0.85 V to -1.4 V vs. SCE |
Differential Pulse Polarography
Differential pulse polarography (DPP) has been utilized to study the voltammetric properties of cobalt and nickel complexed with α-furil dioxime, particularly in the presence of nitrite (B80452). researchgate.netcapes.gov.br This technique is often employed as part of a broader analytical method, such as catalytic adsorptive stripping voltammetry (AdSV), to achieve high sensitivity. The polarographic curves obtained for the Co(II)-dioxime-NaNO₂ systems are characterized as being of an adsorption-catalytic nature. researchgate.net
In these systems, the differential pulse peak currents for cobalt are significantly enhanced, increasing by as much as three to four orders of magnitude. researchgate.net This enhancement forms the basis for the ultra-trace determination of cobalt with high sensitivity and selectivity. researchgate.net Studies have focused on optimizing analytical parameters for the simultaneous determination of cobalt and nickel. researchgate.netcapes.gov.br For instance, in a supporting electrolyte composed of 0.1 M NH₄Cl, 0.5 M NH₃, 4x10⁻⁵ M α-furil dioxime, and 0.5 M NaNO₂, the method exhibits excellent linearity over specific concentration ranges for both metals. researchgate.netcapes.gov.br
Table 2: Analytical Parameters for Co and Ni Determination using DPP-AdSV with α-Furil Dioxime Data from studies on catalytic adsorptive stripping voltammetric determination. researchgate.netcapes.gov.br
| Analyte | Linearity Range (for 20s accumulation) | Detection Limit (for 20s accumulation) |
| Cobalt (Co) | 0.03 to 2.4 µg/L | 0.02 µg/L |
| Nickel (Ni) | 0.3 to 9 µg/L | 0.2 µg/L |
Electrochemical Reaction Mechanisms
Electroreduction Processes
The electroreduction of α-furil dioxime at mercury electrodes has been studied in detail across a wide range of pH values, from highly acidic (10 F perchloric acid) to alkaline (up to pH 11.5). acs.org The mechanism is complex and involves multiple steps, which have been elucidated using polarographic and chronocoulometric data. acs.org
The process is highly dependent on pH. Between pH 3.5 and 9.8, the half-wave potential of the main polarographic wave is independent of pH, suggesting that the species being reduced is the monoanion (HFu⁻), which predominates in this range. acs.org Controlled-potential electrolysis has been a key technique to reconcile polarographic observations with the bulk reduction process and to identify the final products. acs.org The study of α-furil dioxime's electroreduction has provided valuable information about the intermediates formed during the reduction of vic-dioximes in general. acs.org
Catalytic-Adsorptive Effects in Metal-Dioxime Systems
A significant application of α-furil dioxime in electrochemistry is its use in catalytic adsorptive stripping voltammetry (AdSV) for the trace determination of metal ions, especially cobalt. researchgate.netresearchgate.net This method relies on the adsorptive accumulation of a metal-α-furil dioxime complex onto the surface of a working electrode (e.g., a hanging mercury drop electrode), followed by the electrochemical reduction of the metal in the complex. researchgate.net
The key to the high sensitivity of this method, particularly for cobalt, is the introduction of nitrite ions (NO₂⁻) into the supporting electrolyte. researchgate.netcapes.gov.br The polarographic curves for the Co(II)-α-furil dioxime system in the presence of sodium nitrite are of an adsorption-catalytic nature. researchgate.netresearchgate.net The presence of nitrite catalytically enhances the reduction current of the adsorbed Co(II)-α-furil dioxime complex, increasing the signal by several orders of magnitude. researchgate.net This catalytic effect dramatically lowers the detection limits for cobalt, enabling its determination at ultra-trace levels. researchgate.netacs.org
Interestingly, this pronounced catalytic effect from nitrite is not observed in solutions containing Ni(II)-α-furil dioxime complexes. researchgate.net This selectivity allows for the sensitive determination of cobalt even in the presence of nickel. The exploitation of this catalytic-adsorptive effect significantly improves the cobalt adsorptive stripping voltammetric response and diminishes the influence of interfering elements. researchgate.netcapes.gov.br
Interference Studies in Electrochemical Determinations
The selectivity of any analytical method is crucial, and extensive interference studies have been conducted for the electrochemical determination of metals using α-furil dioxime as a complexing agent.
In the catalytic adsorptive stripping voltammetric determination of cobalt and nickel, one of the most significant interfering ions is zinc (Zn). researchgate.net However, the method has been optimized to tolerate a large excess of zinc. Studies have shown that the simultaneous determination of cobalt and nickel is possible in a zinc matrix, which is particularly relevant for the analysis of materials like highly purified zinc electrolytes. researchgate.netcapes.gov.br The method enables the determination of Co and Ni in the presence of a great excess of Zn. researchgate.net
For the determination of palladium (Pd) by square wave adsorptive stripping voltammetry using α-furil dioxime, the interference from various metal ions has been systematically investigated. researchgate.net The study evaluated the effect of common cations and anions on the stripping peak current of the Pd-α-FD complex. The results indicate a high degree of selectivity for palladium, with many common ions showing no significant interference even at high concentration ratios. researchgate.net
Table 3: Interference Study for the Determination of Palladium (50 ng/mL) using α-Furil Dioxime Data from a study on the determination of Palladium by square wave voltammetry. researchgate.net
| Interfering Ion | Concentration Ratio (Interferent:Pd²⁺) | % Change in Peak Current |
| Na⁺ | 1000 | -1.5 |
| K⁺ | 1000 | -1.2 |
| Ca²⁺ | 1000 | -2.3 |
| Mg²⁺ | 1000 | -3.5 |
| Al³⁺ | 100 | -4.1 |
| Cr³⁺ | 100 | -5.7 |
| Mn²⁺ | 100 | -4.3 |
| Cu²⁺ | 100 | -6.2 |
| Ni²⁺ | 100 | -7.3 |
| Co²⁺ | 100 | -8.1 |
| Zn²⁺ | 100 | -6.5 |
| Cd²⁺ | 100 | -5.5 |
| Pb²⁺ | 100 | -4.8 |
| Fe³⁺ | 50 | -9.2 |
| Cl⁻ | 1000 | -1.1 |
| SO₄²⁻ | 1000 | -1.8 |
| NO₃⁻ | 1000 | -2.0 |
Advanced Research Applications in Analytical Chemistry
Selective Detection and Separation of Metal Ions
The ability of alpha-furil dioxime to form stable and colored complexes with specific metal ions allows for their selective detection and separation even in complex matrices.
This compound has proven to be a highly sensitive reagent for the detection and determination of both palladium(II) and nickel(II) ions. uni.edu It reacts with these ions to form characteristic insoluble and highly colored complexes. uni.eduuni.edu
For Palladium(II) , this compound is particularly selective in acidic solutions, enabling a rapid and quantitative separation from many other heavy metals. uni.edu The complex formed with palladium can be measured spectrophotometrically for quantitative analysis. nih.gov A sensitive method for palladium determination involves square wave adsorptive stripping voltammetry using this compound as a complexing agent, with a detection limit as low as 0.029 ng/ml. researchgate.net
For Nickel(II) , this compound was one of the first 1,2-dioximes identified to form colored complexes with the ion. uni.edu It is considered a more sensitive qualitative reagent for nickel than dimethylglyoxime (B607122). uni.edu The optimal pH for the detection of nickel using this compound is between 10.8 and 11.0. uni.edu One part of nickel in 6,000,000 parts of an aqueous solution can be readily detected. uni.edu The complex with nickel can be determined spectrophotometrically and has been used in flow-injection analysis and after microextraction procedures. medkoo.com
Table 1: Conditions for Palladium(II) and Nickel(II) Determination with this compound
| Metal Ion | Method | Key Conditions | Detection Limit | Reference |
| Palladium(II) | Spectrophotometry | Nitric acid medium, λmax = 410 nm | 0.1 µg/L | nih.gov |
| Palladium(II) | Square Wave Adsorptive Stripping Voltammetry | 0.1 M NH4Cl/NH4OH buffer | 0.029 ng/ml | researchgate.net |
| Nickel(II) | Qualitative Detection | pH 10.8-11.0 | 1 part in 6,000,000 | uni.edu |
This compound is also a significant reagent for the spectrophotometric determination of rhenium. It forms a colored complex with Rhenium(IV) that can be measured to quantify its concentration. osti.govacs.org The reaction is typically carried out in an acidic solution containing a reducing agent, such as stannous chloride, to ensure rhenium is in the +4 oxidation state. osti.govacs.org
A notable application is a catalytic method where trace amounts of perrhenate (B82622), in the presence of tin(II) chloride and a sulfuric acid medium, catalyze the hydrolysis of this compound. nih.gov This produces di-alpha-furildiketone, which has a new absorption peak at 320 nm. nih.gov This catalytic reaction allows for the determination of rhenium in the range of 0.0005-0.5 µg/ml. nih.gov The catalytically active species is a sulfate (B86663) complex of Rhenium(IV). nih.gov
Interferences from other ions, particularly molybdenum, are a concern in rhenium determination. acs.org However, methods have been developed to eliminate these interferences, such as preliminary extraction steps. osti.govnih.gov
Table 2: Spectrophotometric Determination of Rhenium with this compound
| Method | Principle | Wavelength (λmax) | Molar Absorptivity | Reference |
| Direct Spectrophotometry | Formation of Re(IV)-furildioxime complex | 532 nm | ~41,300 L·mol⁻¹·cm⁻¹ | acs.org |
| Catalytic Method | Catalysis of this compound hydrolysis | 320 nm | - | nih.gov |
| Extraction Spectrophotometry | Extraction of Re-tetraphenylarsonium complex followed by color development | Not specified | 31,000 L·mol⁻¹·cm⁻¹ | osti.gov |
This compound has been utilized in the separation of platinum group metals. google.com As early as 1926, it was used in an alcohol solution to successfully separate platinum from osmium, ruthenium, rhodium, and iridium. uni.edu The principle behind this separation lies in the selective precipitation of certain metals as their dioxime complexes. google.com
While detailed modern research on the specific use of this compound for separating the full suite of platinum group metals is limited in the provided results, its historical application lays the groundwork for such separations. uni.edu The process generally involves precipitation of the metal oximes, which can be a time-consuming method. google.com Palladium can be quantitatively determined in the presence of several other metals, including iridium, ruthenium, and platinum, through a single precipitation with this compound. uni.edu However, separations from gold and osmium were reported to be unsuccessful with this method. uni.edu
Development of Chemical Sensors
The chromogenic properties of this compound when complexed with certain metal ions have been harnessed in the development of chemical sensors.
A significant application of this compound is in the creation of colorimetric sensors for the detection of nickel(II) ions. nih.govresearchgate.net These sensors rely on the formation of a colored complex between Ni(II) and the immobilized this compound, which can be visually observed or quantified using spectrophotometry or digital color analysis (RGB values). nih.govresearchgate.net
To create robust and reusable sensors, this compound is often immobilized within a solid support. Sol-gel matrices are a popular choice for this purpose due to their high stability, transparency, and ease of synthesis at room temperature. mdpi.com
Researchers have successfully developed optical chemical sensors by incorporating this compound into a sol-gel matrix. mdpi.comkyushu-u.ac.jp These sensors are typically prepared by dip-coating a substrate, such as a glass slide or cellulose (B213188) paper, with the sol-gel containing the reagent. nih.govmdpi.com The resulting thin film is porous, allowing the analyte (e.g., Ni(II) ions) to diffuse in and react with the entrapped this compound, leading to a color change from transparent to yellow. mdpi.com
The performance of these sensors can be optimized by adjusting various parameters, including the pH of the sample solution, the contact time, and the composition of the sol-gel. mdpi.comugm.ac.id For instance, one study found the optimal response for a Ni(II) sensor at a pH of 8.5 with a 10-minute contact time. mdpi.comresearchgate.net These sol-gel based sensors have shown good linearity over specific concentration ranges and low detection limits. nih.govmdpi.com
Table 3: Performance of this compound-Based Sol-Gel Sensors for Nickel(II)
| Sensor Type | Support | Linear Range | Limit of Detection (LOD) | Reference |
| Colorimetric Sensor | Cellulose Paper | 0.10 to 2.8 ppm | 0.1 ppm | nih.gov |
| Optical Chemical Sensor | Glass Substrate | 1–5 mg/L | 0.111 mg/L | mdpi.comresearchgate.net |
Colorimetric Sensors (e.g., for Nickel(II) Ions)
Optimization of Sensor Fabrication Parameters (e.g., pH, contact time, reagent concentration, aging time)
The performance of this compound-based sensors is significantly influenced by several fabrication and operational parameters. Optimization of these parameters is crucial for achieving high sensitivity and selectivity.
pH: The pH of the sample solution is a critical factor affecting the complexation reaction between this compound and metal ions. For instance, in the development of an optical chemical sensor for nickel (Ni²⁺) determination, the optimal sensor response was achieved at a pH of 8.5. mdpi.comresearchgate.net At pH values below this, protonation of the ligand can occur, reducing its ability to bind with metal ions. researchgate.net Conversely, at higher pH levels, metal ions may precipitate as hydroxides, also leading to a decreased sensor response. mdpi.com Another study on a potentiometric sensor for calcium (Ca²⁺) found the optimal pH range to be between 3.5 and 9.0. researchgate.net
Contact Time: The time required for the complex to form between this compound and the target ion, known as contact time, also needs to be optimized. For a Ni²⁺ optical sensor, the optimal contact time for complex formation was determined to be 10 minutes. mdpi.comresearchgate.net After this period, the absorbance values may decrease and become constant, possibly due to the instability of the complex. mdpi.com
Reagent Concentration: The concentration of this compound immobilized in the sensor matrix is another key parameter. In a colorimetric sensor for Ni²⁺, a reagent concentration of 0.10% was found to be optimal. nih.govresearchgate.net
Aging Time: Aging time, particularly in sol-gel based sensors, plays a role in the formation of a stable and porous sensor matrix. For a sol-gel membrane sensor, an aging time of four days was found to be optimal for creating a suitable network for entrapping the this compound reagent. nih.govresearchgate.net This process helps in separating the sol into a wet gel and minimizing cracks during the drying process. researchgate.net
Table 1: Optimized Parameters for this compound-Based Sensors
| Parameter | Analyte | Optimal Value | Sensor Type |
|---|---|---|---|
| pH | Ni²⁺ | 8.5 mdpi.comresearchgate.net | Optical Chemical Sensor |
| Ca²⁺ | 3.5 - 9.0 researchgate.net | Potentiometric Sensor | |
| Contact Time | Ni²⁺ | 10 minutes mdpi.comresearchgate.net | Optical Chemical Sensor |
| Reagent Concentration | Ni²⁺ | 0.10% nih.govresearchgate.net | Colorimetric Sensor |
| Aging Time | Ni²⁺ | 4 days nih.govresearchgate.net | Sol-gel Membrane Sensor |
Interference Effects from Co-existing Ions
The selectivity of an analytical method is its ability to measure the analyte of interest in the presence of other species. In the context of this compound-based sensors, it is crucial to investigate the interference effects from co-existing ions that are commonly found in real samples.
In a study on an optical sensor for Ni²⁺, the potential interference from various metal ions such as Cu²⁺, Fe³⁺, Zn²⁺, Pb²⁺, Cd²⁺, and Co²⁺ was evaluated. mdpi.com The results indicated that at a 1:1 concentration ratio of interfering ion to Ni²⁺, the relative errors for Pb²⁺, Fe³⁺, Cd²⁺, and Zn²⁺ were less than 5%. mdpi.com However, Cu²⁺ and Co²⁺ showed significant interference, increasing the sensor's absorbance by 10.6% and 20.5%, respectively. mdpi.com This is because both copper and cobalt can also react with furildioxime. mdpi.com
Similarly, for a palladium (Pd(II)) determination method using square wave adsorptive stripping voltammetry with this compound as a complexing agent, the interference from other metal ions was also studied. researchgate.net In some applications, interfering ions can be managed. For instance, in a flow injection spectrophotometric method for nickel, interference from cobalt was removed using a Nitroso-R-salt-modified resin. nih.gov
Table 2: Interference Effects on an this compound-Based Ni²⁺ Sensor
| Interfering Ion | Concentration Ratio (Interferent:Ni²⁺) | Relative Error (%) |
|---|---|---|
| Pb²⁺ | 1:1 | < 5 mdpi.com |
| Fe³⁺ | 1:1 | < 5 mdpi.com |
| Cd²⁺ | 1:1 | < 5 mdpi.com |
| Zn²⁺ | 1:1 | < 5 mdpi.com |
| Cu²⁺ | 1:1 | 10.6 mdpi.com |
| Co²⁺ | 1:1 | 20.5 mdpi.com |
Solvent Extraction Procedures for Metal Ion Separation
Solvent extraction is a widely used technique for the separation and preconcentration of metal ions from aqueous solutions. iaea.org this compound can be employed as a chelating agent in such procedures, forming water-insoluble complexes with metal ions that can then be extracted into an organic solvent. sigmaaldrich.com
The general principle of solvent extraction of metal chelates involves the formation of an uncharged complex between the metal ion and the chelating agent, which is then partitioned into an immiscible organic phase. elsevier.com The efficiency of this process is influenced by factors such as the pH of the aqueous phase and the choice of the organic solvent. mdpi.com
For instance, this compound has been used in the spectrophotometric determination of trace levels of nickel in water samples following dispersive liquid-liquid microextraction. medkoo.com In this method, the Ni(II)-alpha-furil dioxime complex is formed and extracted into a small volume of an organic solvent, thereby preconcentrating the analyte and increasing the sensitivity of the subsequent measurement. Similar procedures have been developed for the determination of palladium. medkoo.com
The selection of the organic solvent and other extraction conditions is critical for achieving high extraction efficiency and selectivity. The theoretical treatment of the solvent extraction of metal chelates provides a framework for understanding and optimizing these parameters. elsevier.com
Chemical Reaction Mechanisms Involving α Furil Dioxime
Ligand Exchange and Substitution Reactions
Ligand exchange or substitution reactions are fundamental processes in coordination chemistry where one ligand in a metal complex is replaced by another. libretexts.orglibretexts.org In the context of α-furil dioxime, its behavior as a didentate N,N-donor ligand has been investigated in substitution reactions with platinum(II) complexes.
The kinetics of the substitution reaction between cis-[Pt(pipen)(H2O)2]2+ and α-furil dioxime were monitored spectrophotometrically in an aqueous medium at a controlled pH of 4.0. scispace.com At this pH, the diaqua species of the platinum complex is the predominant form. scispace.com The study compared the reactivity of α-furil dioxime with other vicinal dioximes, namely dimethylglyoxime (B607122) and 1,2-cyclohexanedionedioxime. scispace.com
Thermodynamic data, specifically the acid dissociation constants (pKa), provide insight into the ligands' properties in solution. The pKa values for α-furil dioxime and the other studied ligands were determined, as shown in the table below. scispace.com
| Ligand | pKa1 | pKa2 |
| Dimethylglyoxime | 10.5 | 12.1 |
| 1,2-Cyclohexanedionedioxime | 10.6 | 12.3 |
| α-Furil dioxime | 10.2 | 11.9 |
| Data sourced from Pal and Saha (2018) scispace.com |
Here, LH represents the neutral α-furil dioxime ligand. The first step is the rate-determining step, while the second chelation step is rapid. The associative mechanism is supported by the negative activation entropy values derived from the temperature dependence of the reaction rates. scispace.com
Pressure-Induced Organic Reactions
High-pressure conditions can dramatically alter the reaction pathways of organic molecules, enabling transformations that are not readily accessible under ambient conditions. researchgate.net The application of gigapascal (GPa) pressures can overcome kinetic barriers and favor reactions with a negative activation volume, such as cycloadditions, by squeezing out van der Waals space and forcing molecules into close proximity. researchgate.netnih.gov
While α-furil dioxime itself has not been the direct subject of extensive pressure studies, its precursor, α-furil, has been shown to undergo a remarkable pressure-induced transformation involving a Diels-Alder cycloaddition. nih.gov The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. alfa-chemistry.comuc.pt In the case of α-furil, the furan (B31954) rings act as the diene component. nih.govnih.gov
Under high pressure, crystalline α-furil undergoes a polymorphic phase transition at approximately 1.6 GPa. nih.gov In this new phase, the molecule planarizes from its initial skewed conformation to a trans-planar conformation. This structural rearrangement is crucial as it facilitates a highly ordered stacking of the molecules, with close overlapping of the furan rings. nih.gov
Upon further compression to pressures above 8.5 GPa, this ordered stacking enables sequential [4+2] Diels-Alder cycloaddition reactions between the overlapping furan rings of adjacent molecules. nih.gov Because the α-furil molecule has two furan rings, the reaction proceeds on both sides of the molecular stacks. This controlled, pressure-induced polymerization results in the formation of a well-ordered, "double-core" nanothread, a one-dimensional sp³ carbon-rich nanomaterial. nih.gov Subsequent nucleophilic addition reactions can also occur, crosslinking the diketone bridges between the monomer units. nih.gov
The table below summarizes the key pressure-induced events in the transformation of α-furil.
| Pressure (GPa) | Event | Structural Outcome |
| Ambient | Initial State | Skewed molecular conformation in the crystal. |
| ~1.6 GPa | Polymorphic Phase Transition | Transformation to a trans-planar conformation, enabling π-stacking. |
| >8.5 GPa | Polymerization | Topochemical-like [4+2] Diels-Alder cycloaddition to form double-core nanothreads. |
| Data sourced from Dou et al. (2025) nih.gov |
The pressure-induced formation of nanothreads from α-furil is an example of a topochemical-like reaction. nih.gov Topochemical reactions are solid-state reactions where the crystal packing and geometry of the reactant molecules pre-organize them for a specific reaction, and the reaction proceeds with a minimum of atomic or molecular movement.
In the case of α-furil, the initial crystalline form is not conducive to polymerization. However, the pressure-induced phase transition to the trans-planar form creates a new crystalline packing that is perfectly aligned for the subsequent Diels-Alder reaction. nih.gov The close proximity and favorable orientation of the furan rings in the high-pressure phase dictate the reaction pathway, leading to a highly ordered and crystalline polymer product rather than an amorphous one. This demonstrates how pressure can enable specific, controlled topochemical-like reaction pathways by inducing structural rearrangements in molecular crystals. nih.gov
Q & A
Q. What are the established synthetic routes for alpha-Furil dioxime, and how can experimental reproducibility be ensured?
this compound (1,2-bis(2-furyl)ethanedione dioxime) is synthesized via condensation of furfural derivatives with hydroxylamine. A critical step involves optimizing reaction conditions (e.g., pH, temperature) to avoid side reactions like over-oxidation. For reproducibility, document reagent purity, solvent ratios, and reaction times meticulously. Use polyphosphoric acid as a catalyst in controlled environments to mimic Beckmann rearrangement conditions observed in related dioxime syntheses . Include raw spectral data (NMR, IR) and chromatograms in supplementary materials to validate reproducibility .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : Use - and -NMR to confirm the oxime (-NOH) groups and furyl ring protons. Compare peaks with computational predictions (e.g., DFT) to resolve structural ambiguities .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers common in dioxime systems .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and separate hydrate/isomer mixtures .
Q. How should researchers address purity challenges in this compound samples?
Purity is critical for catalytic or coordination studies. Recrystallize from ethanol-water mixtures to remove unreacted precursors. Validate purity via melting point consistency (e.g., 49–53°C for anhydrous forms) and elemental analysis (C, H, N). For hydrate forms, thermogravimetric analysis (TGA) quantifies water content .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s role in coordination chemistry or catalysis?
this compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Ni, Cu). Design experiments using molar ratio methods (Job’s plot) to determine stoichiometry. Spectrophotometric titration under inert atmospheres prevents oxidation of metal-dioxime complexes. Contrast binding constants () with analogous ligands (e.g., dimethylglyoxime) to assess electronic effects of the furyl substituents .
Q. How can computational methods enhance the interpretation of this compound’s reactivity?
Combine DFT calculations (e.g., B3LYP/6-31G**) with experimental data to model tautomerism (oxime ⇌ nitroso) or isomerization pathways. Use Molecular Electrostatic Potential (MEP) maps to predict nucleophilic/electrophilic sites for functionalization. Validate models by correlating calculated IR frequencies with experimental spectra .
Q. What strategies resolve contradictions in solubility or stability data for this compound?
Discrepancies often arise from hydrate/isomer mixtures or solvent polarity effects. Perform systematic solubility tests in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. Use van’t Hoff analysis to quantify temperature-dependent solubility trends. For stability, conduct accelerated degradation studies (40–60°C, 75% RH) and monitor via HPLC-MS to identify decomposition products .
Q. How should researchers design experiments to study this compound’s environmental or biological interactions?
For ecotoxicology, use OECD 207 guidelines (acute toxicity in Daphnia magna) with LC determination. In biological studies, prioritize cell-line assays (e.g., HepG2) to evaluate cytotoxicity, ensuring controls account for solvent interference (e.g., DMSO ≤0.1%). Always cross-validate findings with structurally related dioximes to isolate furyl-specific effects .
Methodological Best Practices
- Data reporting : Archive raw NMR/MS files in repositories like Zenodo, adhering to FAIR principles for reuse .
- Contingency planning : Pre-test reaction scalability (mg → g) to identify bottlenecks (e.g., exothermicity in hydroxylamine reactions) .
- Collaborative rigor : Assign team roles (synthesis, characterization, modeling) to ensure interdisciplinary validation of results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
